molecular formula C10H6Cl2N2O2 B4577847 3,5-DICHLORO-N-(3-ISOXAZOLYL)BENZAMIDE

3,5-DICHLORO-N-(3-ISOXAZOLYL)BENZAMIDE

Cat. No.: B4577847
M. Wt: 257.07 g/mol
InChI Key: SPUWITCKQRGTNG-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-(3-isoxazolyl)benzamide is a benzamide derivative featuring a dichlorinated aromatic ring and an isoxazolyl substituent. Benzamides are widely studied for their pesticidal, pharmaceutical, and industrial applications, with substituents strongly influencing their bioactivity and physicochemical properties .

Properties

IUPAC Name

3,5-dichloro-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-7-3-6(4-8(12)5-7)10(15)13-9-1-2-16-14-9/h1-5H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUWITCKQRGTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DICHLORO-N-(3-ISOXAZOLYL)BENZAMIDE typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3-isoxazoleamine. The reaction is carried out in the presence of a base, such as pyridine, and an organic solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated to around 60°C for a few hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves recrystallization or chromatographic techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3,5-DICHLORO-N-(3-ISOXAZOLYL)BENZAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

3,5-DICHLORO-N-(3-ISOXAZOLYL)BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-DICHLORO-N-(3-ISOXAZOLYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Key Structural and Functional Differences

Chlorination vs. Methylation :

  • The dichloro substitution in the target compound and Pronamide/Zoxamide enhances lipophilicity and resistance to metabolic degradation compared to the dimethyl analog . Chlorinated benzamides are generally more toxic and environmentally persistent.
  • The dimethyl variant () lacks halogenation, reducing bioactivity but improving biodegradability .

Amide Group Variations: The 3-isoxazolyl group in the target compound may confer hydrogen-bonding capacity and steric effects distinct from Pronamide’s propargyl group or Zoxamide’s bulky oxopropyl chain. Pronamide’s propargyl group contributes to its herbicidal action by inhibiting microtubule assembly, a mechanism less likely in isoxazolyl derivatives .

Toxicity and Regulation: Pronamide and Zoxamide are regulated due to reproductive risks and environmental toxicity . The absence of regulatory data for the target compound suggests it may be a novel or less-studied entity. Halogen-free analogs (e.g., dimethylbenzamide) exhibit lower acute toxicity, aligning with trends in green chemistry .

Research Findings and Trends

  • Synthetic Utility : Benzamides with isoxazolyl groups are increasingly explored in drug discovery (e.g., kinase inhibitors), though pesticidal applications remain dominant .
  • Structure-Activity Relationships (SAR) :
    • Chlorine atoms at the 3,5-positions enhance binding to biological targets (e.g., fungal tubulin in Zoxamide) .
    • Isoxazolyl groups improve metabolic stability compared to aliphatic substituents .
  • Environmental Impact : Chlorinated benzamides like Pronamide require stringent handling protocols due to groundwater contamination risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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